molecular formula C4H9NO3 B2411685 N-ethoxy-2-hydroxyacetamide CAS No. 1849256-71-8

N-ethoxy-2-hydroxyacetamide

Cat. No.: B2411685
CAS No.: 1849256-71-8
M. Wt: 119.12
InChI Key: DVVKLPDPFCRRKV-UHFFFAOYSA-N
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Description

N-ethoxy-2-hydroxyacetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is known for its applications in organic synthesis and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethoxy-2-hydroxyacetamide can be synthesized through the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions: N-ethoxy-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-ethoxy-2-hydroxyacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic uses, particularly in inhibiting bacterial enzymes.

    Industry: Utilized in the synthesis of other industrial chemicals and materials.

Comparison with Similar Compounds

    Acetohydroxamic Acid: Similar in structure and also inhibits urease.

    Hydroxamic Acids: A class of compounds with similar functional groups and biological activities.

Uniqueness: N-ethoxy-2-hydroxyacetamide is unique due to its specific ethoxy and hydroxyacetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other hydroxamic acids.

Properties

IUPAC Name

N-ethoxy-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVKLPDPFCRRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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